![molecular formula C24H27N3O3S B2965652 3-(Tert-butyl)-1-methyl-6-(((2,4,6-trimethylphenyl)sulfonyl)amino)indeno[2,3-D]pyrazol-4-one CAS No. 1024523-26-9](/img/structure/B2965652.png)

3-(Tert-butyl)-1-methyl-6-(((2,4,6-trimethylphenyl)sulfonyl)amino)indeno[2,3-D]pyrazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

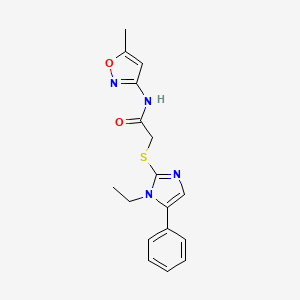

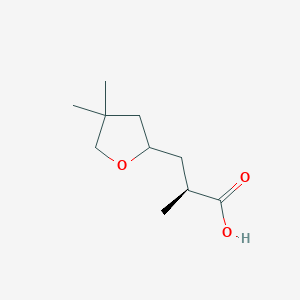

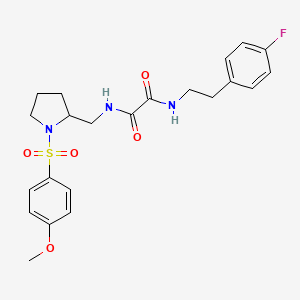

The compound “3-(Tert-butyl)-1-methyl-6-(((2,4,6-trimethylphenyl)sulfonyl)amino)indeno[2,3-D]pyrazol-4-one” is a complex organic molecule. It contains several functional groups, including a tert-butyl group, a methyl group, a sulfonyl group, and an indeno[2,3-D]pyrazol-4-one group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could be involved in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indeno[2,3-D]pyrazol-4-one group suggests a polycyclic structure, which could have interesting implications for the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the sulfonyl group could potentially be involved in substitution reactions, while the pyrazolone group might participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of multiple aromatic rings could contribute to its stability and potentially its solubility in various solvents .Scientific Research Applications

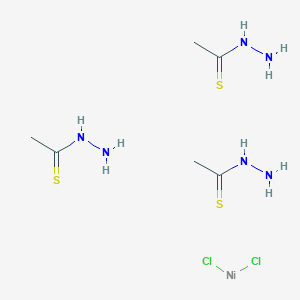

Kinetic Studies and Catalytic Activities

The study of kinetic reactions and catalytic activities is an essential application in scientific research involving complex chemical compounds. For instance, the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts was explored, demonstrating the catalytic activity in the tert-butylation of phenol. This research highlights the optimization of reaction conditions and the development of kinetic models to understand the reaction mechanisms, providing insights into the catalytic processes involving compounds with tert-butyl groups and sulfonic acid functionalities (Elavarasan, Kondamudi, & Upadhyayula, 2011).

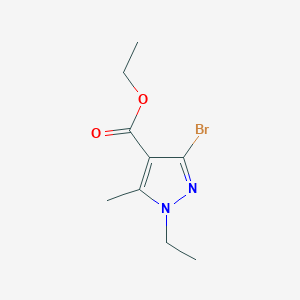

Synthesis and Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of novel compounds is another significant application area. Research on the synthesis of novel pyrazolopyrimidines with phenylsulfonyl groups demonstrated the antimicrobial potential of these compounds. The study involved creating a series of new sulfone derivatives and testing their antimicrobial activities, revealing that certain derivatives exhibit activity exceeding that of reference drugs. This indicates the role of such chemical compounds in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Catalytic Oxotransfer Activities

Catalytic oxotransfer activities are crucial for various chemical transformations. The synthesis of oxo molybdenum(vi) complexes with a new aminoalcohol phenolate ligand for catalyzing epoxidation and sulfoxidation reactions using tert-butyl hydroperoxide as an oxidant is a case in point. This study not only contributes to the understanding of oxotransfer reactions but also showcases the potential of such complexes in catalytic applications (Hossain et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S/c1-13-10-14(2)22(15(3)11-13)31(29,30)26-16-8-9-17-18(12-16)21(28)19-20(17)27(7)25-23(19)24(4,5)6/h8-12,26H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXOKPPVXCRWMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)C4=C(C3=O)C(=NN4C)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[3-(Oxiran-2-ylmethoxy)phenyl]methyl]oxolan-2-one](/img/structure/B2965570.png)

![2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2965571.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2965572.png)

![3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2965576.png)

![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2965579.png)

![6-[(4-Bromophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2965582.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2965589.png)

![Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965591.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2965592.png)